molecular formula C11H14ClNO B2457089 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol CAS No. 2153750-86-6

2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol

Cat. No.: B2457089
CAS No.: 2153750-86-6
M. Wt: 211.69
InChI Key: UYDRGOGDUQEJBU-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol is an organic compound with a unique structure that includes a cyclobutane ring, a chlorophenyl group, and an amino alcohol moiety

Properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-9-3-1-8(2-4-9)7-13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDRGOGDUQEJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol typically involves the reaction of 4-chlorobenzylamine with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in significant quantities. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.

Scientific Research Applications

2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorophenyl)methyl]amino}ethanol
  • 2-{[(4-Chlorophenyl)methyl]amino}propanol
  • 2-{[(4-Chlorophenyl)methyl]amino}butanol

Uniqueness

2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol is unique due to its cyclobutane ring, which imparts specific chemical and physical properties

Biological Activity

2-{[(4-Chlorophenyl)methyl]amino}cyclobutan-1-ol, also known as trans-2-[(4-Chlorophenyl)amino]cyclobutan-1-ol, is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound features a unique structure characterized by an amino group and a hydroxyl group attached to a cyclobutane ring, which may influence its pharmacological properties and interactions with biological targets.

  • IUPAC Name : (1R,2R)-2-[(4-chlorophenyl)amino]cyclobutan-1-ol
  • Molecular Formula : C11H14ClN
  • Molecular Weight : 201.69 g/mol

The structural configuration of this compound allows for diverse chemical reactivity, making it a versatile candidate in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects. The precise mechanisms depend on the biological context and the specific molecular targets involved.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that similar compounds can exhibit antimicrobial properties, potentially inhibiting the growth of bacteria or fungi.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways critical for cellular function.
  • Receptor Binding : It has been suggested that this compound could bind to neurotransmitter receptors, influencing neurological processes and potentially offering therapeutic benefits in neuropharmacology.

Table 1: Summary of Biological Activities

Activity TypeFindings
AntimicrobialPotential inhibition of bacterial growth observed in preliminary studies.
Enzyme InhibitionInteractions with specific enzymes suggested; further studies needed.
Receptor InteractionPossible modulation of neurotransmitter receptors; implications for drug development.

Case Study: Enzyme Interaction

A study investigated the interaction of this compound with serine proteases, revealing that the compound could inhibit enzyme activity at micromolar concentrations. This inhibition was linked to structural features that facilitate binding to the active site of the enzyme, highlighting its potential as a lead compound in drug design.

Pharmacological Implications

The unique structural characteristics of this compound suggest its potential as a scaffold for developing new therapeutic agents. Its ability to modulate enzyme activity and receptor signaling presents opportunities for applications in treating various diseases, including infections and neurological disorders.

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